(+/-)-1-Hexadecanoyl-3-chloropropane-d5-diol
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Overview
Description
(+/-)-1-Hexadecanoyl-3-chloropropane-d5-diol is a synthetic compound that features a hexadecanoyl group attached to a chloropropane-d5 backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-1-Hexadecanoyl-3-chloropropane-d5-diol typically involves the esterification of hexadecanoic acid with 3-chloropropane-d5-diol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated purification systems further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(+/-)-1-Hexadecanoyl-3-chloropropane-d5-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of hexadecanoic acid or hexadecanone.
Reduction: Formation of hexadecanol or hexadecane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(+/-)-1-Hexadecanoyl-3-chloropropane-d5-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (+/-)-1-Hexadecanoyl-3-chloropropane-d5-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering membrane fluidity, or affecting signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
1-Hexadecanoyl-2-chloropropane-d5-diol: Similar structure but with a different substitution pattern.
Hexadecanoyl chloride: Lacks the diol functionality.
3-Chloropropane-d5-diol: Lacks the hexadecanoyl group.
Uniqueness
(+/-)-1-Hexadecanoyl-3-chloropropane-d5-diol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C19H37ClO3 |
---|---|
Molecular Weight |
354.0 g/mol |
IUPAC Name |
(3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl) hexadecanoate |
InChI |
InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,21H,2-17H2,1H3/i16D2,17D2,18D |
InChI Key |
CHBIHFLJUKBYRJ-XBHHEOLKSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)O)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)O |
Origin of Product |
United States |
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